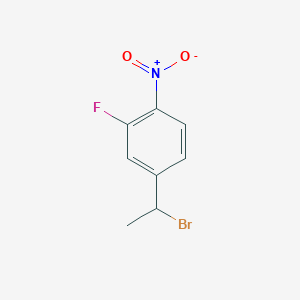

4-(1-Bromoethyl)-2-fluoro-1-nitrobenzene

Description

4-(1-Bromoethyl)-2-fluoro-1-nitrobenzene is a halogenated aromatic compound featuring a bromoethyl substituent at the para position, a fluorine atom at the ortho position, and a nitro group at the meta position relative to the bromoethyl chain. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceutical development.

Properties

Molecular Formula |

C8H7BrFNO2 |

|---|---|

Molecular Weight |

248.05 g/mol |

IUPAC Name |

4-(1-bromoethyl)-2-fluoro-1-nitrobenzene |

InChI |

InChI=1S/C8H7BrFNO2/c1-5(9)6-2-3-8(11(12)13)7(10)4-6/h2-5H,1H3 |

InChI Key |

BNMALMMTRXTKBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)[N+](=O)[O-])F)Br |

Origin of Product |

United States |

Biological Activity

4-(1-Bromoethyl)-2-fluoro-1-nitrobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, features a bromoethyl group, a fluoro group, and a nitro group, which contribute to its reactivity and interactions with biological systems. The following sections detail its biological activity, including mechanisms of action, case studies, and research findings.

- Molecular Formula : C7H6BrFNO2

- Molecular Weight : 234.02 g/mol

- Boiling Point : 250 °C (predicted)

- Melting Point : 91 °C (predicted)

- Density : 1.786 g/mL at 25 °C

The biological activity of 4-(1-Bromoethyl)-2-fluoro-1-nitrobenzene can be attributed to its ability to interact with various biomolecules. The presence of the bromine and fluorine atoms allows for significant electrophilic character, which can lead to nucleophilic substitution reactions with cellular components such as proteins and nucleic acids. The nitro group may also play a role in redox reactions within biological systems.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of halogenated compounds similar to 4-(1-Bromoethyl)-2-fluoro-1-nitrobenzene. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of several nitro-substituted compounds against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with electron-withdrawing groups like nitro groups exhibited enhanced antibacterial properties. The structure-activity relationship (SAR) analysis suggested that the presence of halogens significantly increases antibacterial potency due to improved binding affinity to bacterial targets .

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| 4-(1-Bromoethyl)-2-fluoro-1-nitrobenzene | 25 | E. coli |

| 4-Bromo-2-fluoro-1-nitrobenzene | 15 | S. aureus |

| 4-Chloro-3-nitrophenol | 10 | Pseudomonas aeruginosa |

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that 4-(1-Bromoethyl)-2-fluoro-1-nitrobenzene may possess anticancer activity. Research indicates that halogenated nitro compounds can inhibit cancer cell proliferation without affecting normal cells significantly.

Case Study: Anticancer Effects

A study published in a peer-reviewed journal assessed the cytotoxic effects of various nitro-substituted aromatic compounds on human cancer cell lines. The results demonstrated that specific derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology .

Toxicological Considerations

While investigating the biological activity of this compound, it is crucial to consider its toxicity profile. Preliminary data suggest that halogenated nitro compounds can exhibit cytotoxicity at higher concentrations, necessitating careful evaluation in therapeutic contexts.

Comparison with Similar Compounds

Structural and Functional Group Variations

*Estimated molecular weight based on formula.

Physicochemical Properties

- Reactivity : The nitro group in 4-(1-Bromoethyl)-2-fluoro-1-nitrobenzene enhances electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (NAS) reactions. In contrast, analogs like 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene exhibit reduced reactivity due to the electron-donating methoxy group .

- Steric Effects : The bromoethyl chain introduces steric bulk, which may hinder reactions at the para position. Comparatively, 4-Bromo-2-methyl-1-nitrobenzene has a smaller methyl group, allowing for easier functionalization .

- Solubility and Stability: Polar substituents (e.g., nitro, fluorine) improve solubility in polar aprotic solvents like DMF, as seen in the synthesis of 1-Fluoro-4-[(E)-2-nitroviny (). Halogenated analogs, such as 4-(1-Bromoethyl)-2-chloro-1-methoxybenzene, may exhibit lower solubility due to nonpolar substituents .

Research Findings and Data Gaps

- Similar precautions likely apply to the target compound.

- Collision Cross-Section (CCS) Data : For 4-(1-Bromoethyl)-2-chloro-1-methoxybenzene , CCS values range from 141.8–147.7 Ų (depending on adducts), suggesting moderate molecular size and polarity . Comparable data for the target compound is lacking.

- Commercial Availability : Many analogs (e.g., 4-Bromo-2-methyl-1-nitrobenzene ) are available in research quantities, while the target compound may require custom synthesis .

Q & A

Basic: What are the recommended synthetic routes for 4-(1-Bromoethyl)-2-fluoro-1-nitrobenzene?

Answer:

A two-step synthesis is commonly employed:

Nitration : Introduce the nitro group to a fluorobenzene precursor (e.g., 2-fluoro-1-bromoethylbenzene) using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Bromination : Utilize N-bromosuccinimide (NBS) or HBr with a radical initiator (e.g., AIBN) in a non-polar solvent (CCl₄ or CHCl₃) to selectively brominate the ethyl side chain .

Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Basic: How can spectroscopic techniques distinguish 4-(1-Bromoethyl)-2-fluoro-1-nitrobenzene from structural analogs?

Answer:

- ¹H/¹³C NMR :

- ¹H NMR : A triplet for the bromoethyl group (δ 3.5–4.0 ppm, J = 6–8 Hz) and a doublet for aromatic fluorine coupling (δ 7.2–8.1 ppm).

- ¹³C NMR : Distinct signals at δ 120–125 ppm (C-Br) and δ 148–152 ppm (C-NO₂).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 248 (M⁺) with fragmentation patterns showing loss of Br (Δ m/z 79) and NO₂ (Δ m/z 46) .

Advanced: How do steric and electronic effects influence the reactivity of the bromoethyl group in nucleophilic substitution reactions?

Answer:

The bromoethyl group exhibits enhanced electrophilicity due to:

- Steric Hindrance : The nitro group at the para position directs nucleophiles (e.g., amines, thiols) to the bromoethyl site via steric shielding.

- Electronic Effects : Electron-withdrawing nitro and fluorine groups polarize the C-Br bond, accelerating SN₂ mechanisms.

Experimental Optimization : Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) to improve substitution yields. Kinetic studies show a reaction rate constant (k) of ~1.2 × 10⁻³ s⁻¹ under these conditions .

Advanced: What analytical strategies resolve contradictions in reported melting points or spectral data?

Answer:

Discrepancies often arise from:

- Impurity Profiles : Trace solvents (e.g., DMF) or byproducts (e.g., dehalogenated derivatives) alter physical properties. Use preparative HPLC or recrystallization (hexane/EtOAc) for purification .

- Crystallographic Variability : Polymorphism can affect melting points. Single-crystal X-ray diffraction (SCXRD) confirms lattice packing differences (e.g., monoclinic vs. orthorhombic forms) .

Case Study : A 5°C variation in melting points was traced to residual ethyl acetate in the crystal lattice, resolved via vacuum drying .

Advanced: How can computational modeling predict the regioselectivity of further functionalization?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The LUMO of 4-(1-Bromoethyl)-2-fluoro-1-nitrobenzene localizes on the bromoethyl group, favoring nucleophilic attack.

- Molecular Electrostatic Potential (MEP) : Maps highlight electron-deficient regions (e.g., bromoethyl carbon) as hotspots for reactivity.

Validation : Compare predicted vs. experimental yields in Suzuki-Miyaura couplings; deviations <10% validate models .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and splash goggles.

- Ventilation : Use fume hoods due to volatile bromine release.

- Storage : Keep in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis .

Emergency Response : For spills, neutralize with NaHCO₃ and adsorb with vermiculite .

Advanced: What are its applications in constructing complex heterocycles?

Answer:

The compound serves as a key intermediate in:

- Indole Synthesis : Pd-catalyzed cross-coupling with o-aminoboronic acids yields 5-nitroindoles (70–85% yield).

- Benzofuran Derivatives : Ullmann coupling with o-hydroxyphenylboronic acids forms nitro-substituted benzofurans .

Mechanistic Insight : The bromoethyl group acts as a leaving group, while the nitro group stabilizes transition states via resonance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.